N-butyl-2-hydroxy-4-(octyloxy)benzamide
Description
N-butyl-2-hydroxy-4-(octyloxy)benzamide is a benzamide derivative characterized by a hydroxyl group at the 2-position, an octyloxy chain at the 4-position, and an N-butylamide substituent. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the long octyloxy chain, which may influence solubility and biological activity.
Properties
CAS No. |
401939-81-9 |
|---|---|
Molecular Formula |
C19H31NO3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-butyl-2-hydroxy-4-octoxybenzamide |
InChI |
InChI=1S/C19H31NO3/c1-3-5-7-8-9-10-14-23-16-11-12-17(18(21)15-16)19(22)20-13-6-4-2/h11-12,15,21H,3-10,13-14H2,1-2H3,(H,20,22) |
InChI Key |
DXYFQQQZGRUVDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)NCCCC)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Methyl 2,4-Dihydroxybenzoate
Methyl 2,4-dihydroxybenzoate serves as the starting material due to its commercially availability and reactivity. The 4-hydroxy group is selectively alkylated using 1-bromooctane in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Procedure :
-
Reaction Setup :
-
Methyl 2,4-dihydroxybenzoate (10.0 g, 54.8 mmol), 1-bromooctane (15.2 g, 79.0 mmol), K₂CO₃ (18.2 g, 132 mmol), and TBAB (1.0 g) are refluxed in acetone (150 mL) for 16 hours.
-
Mechanism : TBAB facilitates the transfer of the alkoxide ion into the organic phase, enhancing nucleophilic substitution at the 4-position.
-
-
Workup :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 87.6% |
| Reaction Time | 16 hours |
| Catalyst | TBAB (1.0 g) |
Hydrolysis of Methyl 2-Hydroxy-4-Octyloxybenzoate
The methyl ester is hydrolyzed to the free carboxylic acid under basic conditions, enabling subsequent amidation.
Procedure :
-
Saponification :
-
Isolation :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89.4% |
| Purity | >95% (by NMR) |
Amidation of 2-Hydroxy-4-Octyloxybenzoic Acid
The carboxylic acid is converted to the target amide via acyl chloride intermediate or coupling reagents.
Acyl Chloride Route
Procedure :
-
Acyl Chloride Formation :
-
Amidation :
-
Butylamine (1.82 g, 25.0 mmol) in DCM (50 mL) is added dropwise, followed by triethylamine (3.04 g, 30.0 mmol).
-
After 4 hours, the reaction is quenched with water, and the organic layer is washed with NaHCO₃ and brine.
-
Purification via column chromatography (hexane/ethyl acetate) yields N-butyl-2-hydroxy-4-(octyloxy)benzamide (3.2 g, 68.0%).
-
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68.0% |
| Purity | >98% (HPLC) |
Coupling Reagent-Mediated Amidation
Procedure :
-
Activation :
-
2-Hydroxy-4-octyloxybenzoic acid (4.0 g, 12.5 mmol) is treated with EDCl (2.88 g, 15.0 mmol) and HOBt (2.03 g, 15.0 mmol) in DCM (50 mL) for 1 hour.
-
-
Amine Addition :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 63.8% |
| Reaction Time | 12 hours |
Alternative Pathways and Optimization
One-Pot Alkylation-Amidation
A streamlined approach combines alkylation and amidation in sequential steps without isolating intermediates.
Procedure :
-
Alkylation : Methyl 2,4-dihydroxybenzoate is alkylated as in Section 1.1.
-
In Situ Hydrolysis and Amidation :
Challenges and Mechanistic Considerations
-
Regioselectivity : The 4-position’s higher nucleophilicity (due to para-directing effects) ensures selective alkylation, though steric hindrance from the octyl chain may reduce yields.
-
Side Reactions : Over-alkylation at the 2-hydroxyl group is mitigated by using bulky bases (e.g., K₂CO₃) and controlled stoichiometry.
-
Purification : Recrystallization from acetone-methanol (9:1) removes unreacted starting materials and byproducts .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-hydroxy-4-(octyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-butyl-2-hydroxy-4-(octyloxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of materials such as plastics and rubber.
Mechanism of Action
The mechanism of action of N-butyl-2-hydroxy-4-(octyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Analogues and Substituent Effects
Key structural variations among benzamides include alkyl/aryloxy chains, acyl/amide groups, and substituent positions. Below is a comparative analysis:
*Estimated based on structural analogs.
- Octyloxy vs.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity and Solubility : The octyloxy chain in the target compound likely increases logP (>8), surpassing butoxy (6.1) and benzyloxy (~4.5) analogs. While this enhances lipid membrane penetration, it may limit water solubility, necessitating formulation strategies (e.g., micellar encapsulation) .
- Aggregation Prevention: notes that 4-(octyloxy)benzyl (OOB) groups reduce aggregation during synthesis, suggesting the target compound’s octyloxy chain could improve processability .
Q & A
Q. What are the optimal synthetic routes for N-butyl-2-hydroxy-4-(octyloxy)benzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions . For N-butyl-2-hydroxy-4-(octyloxy)benzamide, a stepwise approach is recommended:
Esterification : React 4-(octyloxy)salicylic acid with butylamine using DCC/DMAP in dichloromethane.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
Yield optimization requires temperature control (0–5°C for exothermic steps) and stoichiometric adjustments (1.2:1 molar ratio of acyl chloride to amine). Hazard analysis for reagents like acyl chlorides must precede synthesis .
Q. Which analytical techniques are critical for confirming the structure and purity of N-butyl-2-hydroxy-4-(octyloxy)benzamide?
- Methodological Answer :
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., butyl and octyloxy chains) and hydroxyl group presence .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and phenolic O-H stretch (~3300 cm).
- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error.
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >95% threshold .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for N-butyl-2-hydroxy-4-(octyloxy)benzamide derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism (amide vs. enol forms) or solvent polarity effects. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., hydroxyl proton exchange in DMSO-d) .
- DFT Calculations : Compare experimental IR peaks with simulated spectra (B3LYP/6-31G* basis set) .
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure (SHELX suite recommended) .
Q. What experimental designs are suitable for evaluating the biological activity of N-butyl-2-hydroxy-4-(octyloxy)benzamide?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against COX-2 or kinases using fluorescence polarization (IC determination).
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
- Mutagenicity Assessment : Conduct Ames II testing (TA98/TA100 strains) with S9 metabolic activation .
Dose-response curves and statistical validation (e.g., ANOVA, p<0.05) are critical .
Q. How does the stability of N-butyl-2-hydroxy-4-(octyloxy)benzamide under varying conditions impact experimental reproducibility?
- Methodological Answer :
- Thermal Stability : Perform DSC/TGA to identify decomposition temperatures (e.g., >150°C).
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
- pH-Dependent Hydrolysis : Incubate in buffers (pH 2–12) and quantify hydrolysis products.
Stabilizers like BHT (0.01% w/v) can mitigate oxidation in long-term storage .
Methodological Challenges & Solutions
Q. What strategies mitigate hazards when handling N-butyl-2-hydroxy-4-(octyloxy)benzamide and its intermediates?
- Methodological Answer :
- Risk Assessment : Follow ACS guidelines for mutagenic anomeric amides (e.g., Ames testing ).
- Engineering Controls : Use fume hoods for acyl chloride steps; avoid skin contact with hydroxylamine derivatives.
- Waste Management : Neutralize acidic/basic waste before disposal (e.g., NaHCO for excess acyl chlorides) .
Q. How can computational methods predict the reactivity of N-butyl-2-hydroxy-4-(octyloxy)benzamide in novel reactions?
- Methodological Answer :
- DFT/Molecular Dynamics : Model transition states for nucleophilic acyl substitutions (Gaussian 16 software).
- Docking Studies : Predict binding affinities to biological targets (AutoDock Vina).
- SAR Analysis : Compare with analogs (e.g., N-alkyl chain length effects on logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
